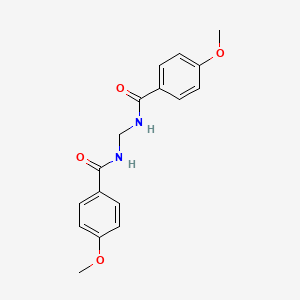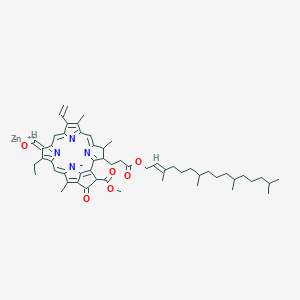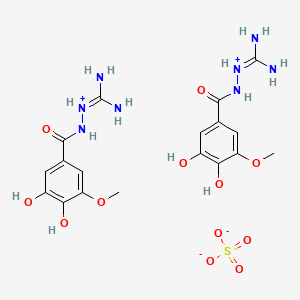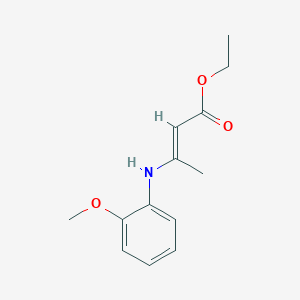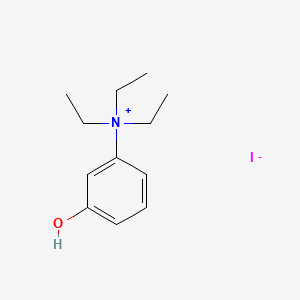
N,N,N-Triethyl-3-hydroxyanilinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Triethyl-3-hydroxyanilinium iodide is a chemical compound with the molecular formula C12H20INO and a molecular weight of 321.2 g/mol . It is known for its unique structure, which includes a triethylammonium group attached to a hydroxyaniline core, and is commonly used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-3-hydroxyanilinium iodide typically involves the reaction of 3-hydroxyaniline with triethylamine and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Hydroxyaniline is dissolved in an appropriate solvent, such as ethanol or methanol.
Step 2: Triethylamine is added to the solution, and the mixture is stirred at room temperature.
Step 3: Iodine is slowly added to the reaction mixture, and the reaction is allowed to proceed for several hours.
Step 4: The resulting product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N,N,N-Triethyl-3-hydroxyanilinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different anilinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various anilinium salts depending on the nucleophile used.
科学的研究の応用
N,N,N-Triethyl-3-hydroxyanilinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N,N-Triethyl-3-hydroxyanilinium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the context of its use. The hydroxyaniline core allows it to form hydrogen bonds and interact with biological macromolecules, while the triethylammonium group enhances its solubility and stability.
類似化合物との比較
Similar Compounds
- N,N-Diethyl-3-hydroxyanilinium iodide
- N,N,N-Triethyl-4-hydroxyanilinium iodide
- N,N,N-Triethyl-3-methoxyanilinium iodide
Uniqueness
N,N,N-Triethyl-3-hydroxyanilinium iodide is unique due to its specific substitution pattern and the presence of both hydroxy and triethylammonium groups. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
特性
CAS番号 |
68-01-9 |
|---|---|
分子式 |
C12H20INO |
分子量 |
321.20 g/mol |
IUPAC名 |
triethyl-(3-hydroxyphenyl)azanium;iodide |
InChI |
InChI=1S/C12H19NO.HI/c1-4-13(5-2,6-3)11-8-7-9-12(14)10-11;/h7-10H,4-6H2,1-3H3;1H |
InChIキー |
FNPDBNVORLQYAG-UHFFFAOYSA-N |
正規SMILES |
CC[N+](CC)(CC)C1=CC(=CC=C1)O.[I-] |
関連するCAS |
152-13-6 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


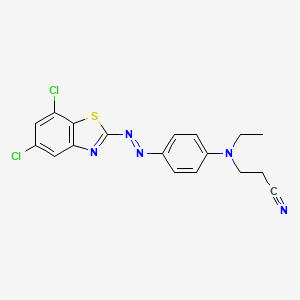
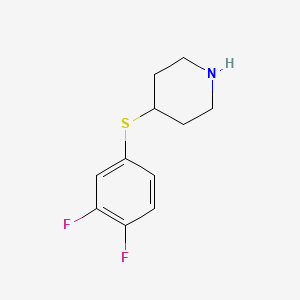
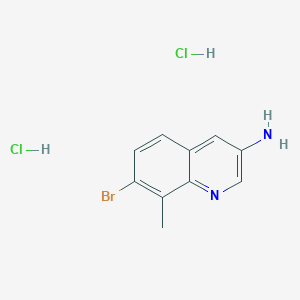

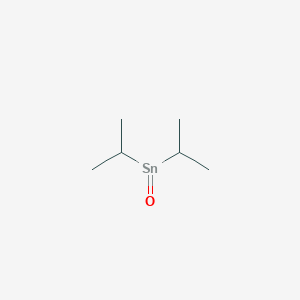
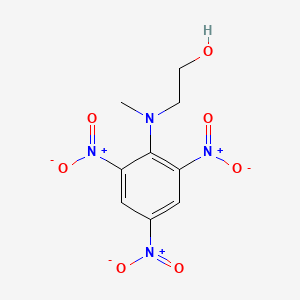


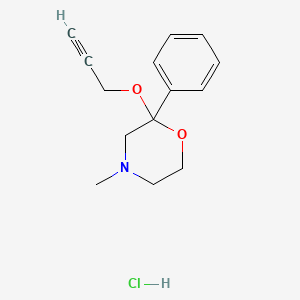
![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
